2-(4-pyridinyl)-1H-perimidine 2-(4-pyridinyl)-1H-perimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0748777
InChI: InChI=1S/C16H11N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10H,(H,18,19)
SMILES: C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4
Molecular Formula: C16H11N3
Molecular Weight: 245.28 g/mol

2-(4-pyridinyl)-1H-perimidine

CAS No.:

Cat. No.: VC0748777

Molecular Formula: C16H11N3

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-pyridinyl)-1H-perimidine -

Specification

Molecular Formula C16H11N3
Molecular Weight 245.28 g/mol
IUPAC Name 2-pyridin-4-yl-1H-perimidine
Standard InChI InChI=1S/C16H11N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10H,(H,18,19)
Standard InChI Key IHRUYMZEEDZGCC-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4
Canonical SMILES C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4

Introduction

Structural Characteristics and Chemical Properties

Basic Chemical Information

2-(4-Pyridinyl)-1H-perimidine is a heterocyclic compound containing a perimidine core (a fused ring system consisting of naphthalene with two nitrogen atoms) substituted at the 2-position with a pyridine ring connected through its 4-position (para position). While direct data on the fully aromatic form is limited, the closely related 2,3-dihydro derivative shares the same core structure with slight differences in saturation.

The closely related 2-(4-pyridinyl)-2,3-dihydro-1H-perimidine has the following properties that would be similar to our target compound with minor differences in molecular weight due to saturation levels:

PropertyValue
Molecular FormulaC16H13N3 (dihydro form)
Expected Formula for TargetC16H11N3
Molecular Weight247.3 g/mol (dihydro form)
Expected MW for Target245.28 g/mol
InChIInChI=1S/C16H13N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10,16,18-19H
InChIKeyFEYLPNQLTHQWLH-UHFFFAOYSA-N

The fully aromatic 2-(4-pyridinyl)-1H-perimidine would differ from the dihydro derivative by having two fewer hydrogen atoms and complete aromatic character throughout the perimidine portion .

Structural Comparison with Related Compounds

Based on the structural data available for the 2-pyridinyl isomer, we can make informed predictions about the characteristics of the 4-pyridinyl derivative. The 2-pyridinyl isomer (2-(pyridin-2-yl)-1H-perimidine) demonstrates an almost planar structure with a dihedral angle between the pyridyl and perimidine moieties of only 1.60(5)° . This planarity is stabilized by an intramolecular hydrogen bond between the perimidine N1-H1 donor group and the pyridyl N3 acceptor .

In contrast, the 4-pyridinyl derivative would lack this specific intramolecular hydrogen bonding opportunity due to the different position of the pyridine nitrogen. This would likely result in:

  • A less restricted rotation around the bond connecting the pyridine and perimidine systems

  • A potentially greater dihedral angle between the two aromatic systems

  • Different crystal packing arrangements driven by alternative intermolecular interactions

Spectroscopic Properties and Characterization

Crystal Structure Characteristics

Based on crystallographic data for related compounds, several predictions can be made about the likely crystal structure of 2-(4-pyridinyl)-1H-perimidine:

Parameter2-(Pyridin-2-yl)-1H-perimidine Expected for 2-(4-Pyridinyl)-1H-perimidine
Crystal SystemMonoclinic, P21/cLikely monoclinic or triclinic
Unit Cell Dimensionsa = 13.5479(5) Å, b = 5.0242(2) Å, c = 17.3881(7) Å, β = 101.382(2)°Similar but not identical parameters
Molecular ConformationNearly planar (1.60° dihedral angle)Likely greater dihedral angle due to lack of stabilizing intramolecular H-bond
Intermolecular Interactionsπ–π stacking between pyridyl and perimidine fragmentsLikely different π–π stacking arrangements

The crystal packing of 2-(4-pyridinyl)-1H-perimidine would likely feature different supramolecular assembly patterns due to the altered position of the pyridine nitrogen, which would serve as a different hydrogen bond acceptor site in the crystal lattice .

Synthesis and Reaction Pathways

Chemical Reactivity

The perimidine system possesses both π-electron excess and π-electron deficiency characteristics, leading to diverse reactivities . In 2-(4-pyridinyl)-1H-perimidine, we would expect:

  • N-methylation reactions similar to those observed for the 2-pyridinyl derivative

  • Potential coordination chemistry through the pyridine nitrogen

  • Reactivity at the N-H position of the perimidine ring

  • Possible electrophilic and nucleophilic substitution reactions on both aromatic systems

Structure-Property Relationships and Applications

Electronic and Optical Properties

Perimidines possess unique optical and spectroscopic properties that make them valuable for various applications. The conjugated system of 2-(4-pyridinyl)-1H-perimidine, with its extended π-electron delocalization across both aromatic systems, would be expected to exhibit interesting electronic and luminescent properties.

Perimidine derivatives have found applications as:

  • Dyes and pigments

  • Optoelectronic materials

  • Bioactive compounds in medicinal chemistry

The specific 4-pyridinyl substitution pattern would modify these properties compared to other isomers, potentially offering unique spectral characteristics or reactivity patterns.

Solvent Effects and Molecular Conformation

The 2-pyridinyl isomer demonstrates solvent-dependent NMR signals, with the chemical shifts of characteristic protons changing significantly between CDCl3 and DMSO-d6. This suggests conformational flexibility influenced by solvent polarity . For the 4-pyridinyl derivative, similar solvent-dependent behavior might be observed, though with different patterns due to the altered position of the pyridine nitrogen.

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